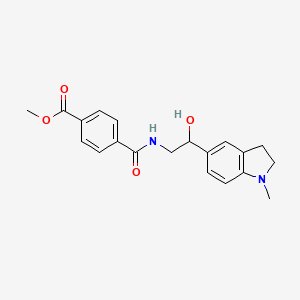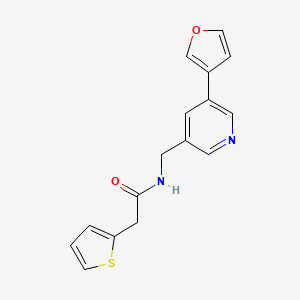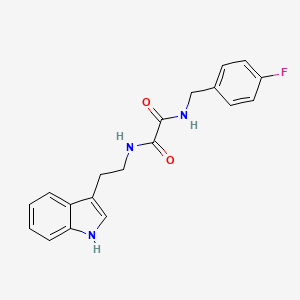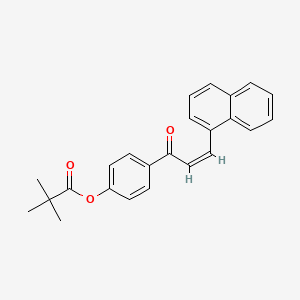![molecular formula C23H15FN2O5 B2599380 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888460-02-4](/img/structure/B2599380.png)
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, also known as BFBC, is a novel small molecule that has attracted significant attention in the scientific community due to its potential therapeutic applications. BFBC is a potent inhibitor of the protein-protein interaction between BCL-2 and BIM, which plays a critical role in the regulation of apoptosis.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Recent studies have highlighted the role of benzamide derivatives in the synthesis and structural characterization of novel compounds. For instance, a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were synthesized, showcasing the importance of such compounds in exploring new molecular structures with potential applications in cancer research and materials science (Kelly et al., 2007). Similarly, the synthesis of coumarin-3-carboxamide derivatives revealed their potential as inhibitors of cancer cell growth, particularly against HepG2 and HeLa cancer cell lines, indicating the significance of structural characterization in identifying effective anticancer agents (Phutdhawong et al., 2021).
Antitumor and Antiproliferative Activity
The antitumor and antiproliferative activities of benzamide derivatives have been a focal point of research, underscoring their potential in cancer therapy. Research on sigma-1 receptor ligands, including N-alkyl-2-(substitutedbenzamido) benzamides, has demonstrated potent cytotoxic activities against breast MCF-7 and liver A549 cancer cell lines, highlighting the therapeutic potential of these compounds in targeting cancer cells (Youssef et al., 2020). Another study on novel amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors further emphasizes the role of these compounds in antitumor activity, showcasing their effectiveness in reducing tumor growth (Youssef et al., 2020).
Receptor Binding and Inhibition
The exploration of benzamide analogues for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET) signifies the importance of these compounds in diagnostic applications. Compounds with moderate to high affinity for sigma2 receptors demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting their utility in non-invasive imaging techniques to assess tumor receptor status (Tu et al., 2007). Furthermore, the development of fluorine-18-labeled benzamide analogues highlights the ongoing efforts to enhance imaging modalities for better diagnosis and monitoring of cancer progression.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O5/c24-14-7-5-13(6-8-14)22(27)26-20-16-3-1-2-4-17(16)31-21(20)23(28)25-15-9-10-18-19(11-15)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAIKXOVWIXSITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-dimethylphenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2599298.png)
![Tert-butyl 4-[(3-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2599300.png)



![{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine](/img/structure/B2599308.png)

![(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2599310.png)


![2-(4-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2599315.png)
![1-[(4-bromobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2599316.png)